molecular formula C14H10ClNO4 B1335597 Benzyl 4-chloro-3-nitrobenzoate CAS No. 14719-80-3

Benzyl 4-chloro-3-nitrobenzoate

Cat. No. B1335597
CAS RN: 14719-80-3
M. Wt: 291.68 g/mol
InChI Key: KZIZRCJLUOADAX-UHFFFAOYSA-N
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Description

Benzyl 4-chloro-3-nitrobenzoate is an organic compound with the chemical formula C₇H₃ClNO₄ . It belongs to the class of benzoic acid derivatives and contains both a nitro group and a chloro substituent on the benzene ring. The compound is a pale yellow solid with a melting point of approximately 180-183°C .


Synthesis Analysis

The synthesis of Benzyl 4-chloro-3-nitrobenzoate can be achieved through various methods. One common approach involves the reaction of 4-chloro-3-nitrobenzoic acid with benzyl alcohol in the presence of an acid catalyst. The esterification process results in the formation of the desired compound .


Chemical Reactions Analysis

  • Free Radical Bromination : The benzylic hydrogen can be replaced by a bromine atom using N-bromosuccinimide (NBS) as the brominating agent .
  • Reduction of Nitro Group : The nitro group can be reduced to an amino group using catalytic hydrogenation or reducing metals in acid .
  • Friedel-Crafts Acylation : The compound can undergo acylation reactions with acid chlorides in the presence of Lewis acids .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 180-183°C .

Scientific Research Applications

1. Crystal Structure Analysis

Benzyl 4-chloro-3-nitrobenzoate exhibits intriguing crystallographic characteristics. A study by de Souza et al. (2006) reveals that it crystallizes with a unique structure, where molecules are connected by hydrogen bonds into chains, forming a three-dimensional framework augmented by pi-pi stacking interactions. This structural formation has implications for understanding molecular interactions and can aid in the design of new materials with specific properties (de Souza et al., 2006).

2. Building Block in Heterocyclic Synthesis

Křupková et al. (2013) highlight the role of a related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, as a multireactive building block in the synthesis of various heterocyclic scaffolds. It's used to create nitrogenous cycles important in drug discovery. This indicates potential applications of benzyl 4-chloro-3-nitrobenzoate in similar synthetic pathways (Křupková et al., 2013).

3. Solubility and Partitioning Studies

Hart et al. (2015) conducted research on the solubility of various compounds, including benzyl 4-chloro-3-nitrobenzoate, in different solvents. Understanding solubility and partition coefficients is crucial in fields like pharmaceuticals, where these properties influence drug delivery and efficacy (Hart et al., 2015).

4. Thermal Stability in Rare Earth Element Complexes

Research by Ferenc and Walków-Dziewulska (2001) explores the thermal stability of rare earth element complexes with benzyl 4-chloro-3-nitrobenzoate. This study is significant for the development of materials with specific thermal properties for technological applications (Ferenc & Walków-Dziewulska, 2001).

properties

IUPAC Name

benzyl 4-chloro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c15-12-7-6-11(8-13(12)16(18)19)14(17)20-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIZRCJLUOADAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406837
Record name Benzoic acid, 4-chloro-3-nitro-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-chloro-3-nitrobenzoate

CAS RN

14719-80-3
Record name Benzoic acid, 4-chloro-3-nitro-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MVN de Souza, TRA Vasconcelos… - … Section C: Crystal …, 2006 - scripts.iucr.org
… We report here the structures of benzyl 4-chloro-3-nitrobenzoate, (I) (Fig. 1), and benzyl 4-nitrobenzoate, (II) (Fig. 2), and we compare their supramolecular structures with that in benzyl 3…
Number of citations: 1 scripts.iucr.org

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